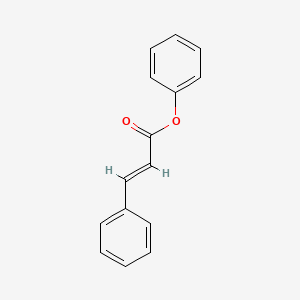

Phenyl cinnamate

CAS No.: 25695-77-6

Cat. No.: VC7843168

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25695-77-6 |

|---|---|

| Molecular Formula | C15H12O2 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | phenyl (E)-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ |

| Standard InChI Key | NBFNGRDFKUJVIN-VAWYXSNFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 |

| SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Phenyl cinnamate (IUPAC name: phenyl (E)-3-phenylprop-2-enoate) belongs to the class of cinnamic acid esters, characterized by the esterification of cinnamic acid with phenolic hydroxyl groups. Its molecular structure consists of a cinnamoyl group (C₆H₅CH=CHCO−) linked to a phenyl ring through an ester bond, creating a conjugated system that influences both its chemical reactivity and spectral properties .

Table 1: Fundamental chemical properties

The compound's stereochemical configuration (E)-geometry at the α,β-unsaturated ester moiety contributes to its UV absorption characteristics, with λmax typically observed around 270 nm in ethanol solutions . X-ray crystallography studies of analogous cinnamate esters reveal planar configurations that facilitate π-π stacking interactions in solid-state structures .

Synthesis Methodologies and Optimization

Modern synthetic approaches employ heterogeneous catalysis to improve reaction efficiency and environmental sustainability. A breakthrough method utilizes tungsten-doped silicotungstic acid (WD acid) supported on silica gel, achieving 92% yield under optimized conditions :

Table 2: Optimized synthesis parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 1% WD/SiO₂ | Maximizes surface active sites |

| Solvent | Toluene | Enhances reactant miscibility |

| Temperature | 110°C (reflux) | Balances kinetics/equilibrium |

| Reaction time | 120 minutes | Completes conversion |

The mechanism proceeds through Brønsted acid-catalyzed nucleophilic acyl substitution, where the WD acid protonates the cinnamic acid carbonyl group, increasing electrophilicity for phenol oxygen attack . Comparative studies show this method reduces byproduct formation compared to traditional Steglich esterification, particularly when using electron-deficient phenolic substrates .

Physicochemical Behavior and Stability

The compound's stability profile reveals sensitivity to both hydrolytic and oxidative degradation pathways:

-

Hydrolytic degradation: Half-life of 48 hours in pH 7.4 buffer at 25°C, decreasing to 12 hours under alkaline conditions (pH 10)

-

Thermal stability: Decomposition onset at 205°C (TGA analysis) with exothermic degradation peaks at 220°C and 285°C

-

Photochemical reactivity: UV-Vis studies show 15% cis-trans isomerization after 24 hours under 254 nm irradiation

Solubility data demonstrates marked polarity dependence:

-

Water solubility: 0.12 mg/mL (25°C)

-

Organic solvents: >500 mg/mL in DMSO, chloroform, and ethyl acetate

Metabolic studies of cinnamate esters indicate β-oxidation pathways converting the parent compound to cinnamic acid and phenol derivatives, with complete urinary excretion within 72 hours post-administration . Dermatological assessments of similar fragrance ingredients show sensitization potential <1% in patch tests at 5% concentrations .

| Agency/Standard | Requirement | Status |

|---|---|---|

| IFRA | Not restricted | |

| EU Cosmetics Regulation | Allergen declaration exempt | |

| OSHA PEL | 5 mg/m³ (8-h TWA) | |

| EPA TSCA | Listed inventory substance |

Safe handling protocols recommend:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume